An In-depth Technical Guide to the Chemical Properties and Structure of Ac-Asp(OtBu)-OH
An In-depth Technical Guide to the Chemical Properties and Structure of Ac-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-acetyl-L-aspartic acid β-tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH. This derivative of aspartic acid is a critical building block in synthetic peptide chemistry, particularly in the realm of drug discovery and development. Its unique structural features, primarily the N-terminal acetyl group and the side-chain tert-butyl ester, offer distinct advantages in the controlled assembly of complex peptide sequences.
Core Chemical Properties
Ac-Asp(OtBu)-OH is a white to off-white crystalline solid at room temperature. A summary of its key chemical and physical properties is presented below for quick reference.
| Property | Value |
| CAS Number | 117833-18-8[1] |
| Molecular Formula | C10H17NO5[1] |
| Molecular Weight | 231.25 g/mol [2] |
| Melting Point | 163-164 °C[2] |
| Boiling Point (Predicted) | 449.6 ± 40.0 °C[2] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.24 ± 0.10 |
Structural Features and Stereochemistry
Ac-Asp(OtBu)-OH possesses a chiral center at the α-carbon, inherent to its L-aspartic acid backbone. The structure is characterized by three key functional groups that dictate its reactivity and utility in peptide synthesis:
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N-α-Acetyl Group: The acetyl group at the N-terminus protects the α-amino group from participating in peptide bond formation, allowing for its use as a terminal residue or for specific modifications.
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Free α-Carboxylic Acid: This functional group is available for coupling with the N-terminus of a growing peptide chain.
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β-tert-Butyl (OtBu) Ester: The tert-butyl ester serves as a protecting group for the side-chain carboxylic acid of the aspartic acid residue. This bulky group prevents the side chain from engaging in unwanted reactions during peptide synthesis. It is stable under the basic conditions used for Fmoc deprotection but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.
Caption: Chemical structure of Ac-Asp(OtBu)-OH.
Solubility and Stability
Ac-Asp(OtBu)-OH exhibits solubility in a range of organic solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
The compound is stable under recommended storage conditions, which are in a dry environment at 2-8°C. For long-term storage, it is advisable to keep the compound in a tightly sealed container. The material is generally stable, but contact with strong oxidizing agents should be avoided.
Experimental Protocols
Synthesis of Ac-Asp(OtBu)-OH
A common method for the synthesis of Ac-Asp(OtBu)-OH involves the N-acetylation of H-Asp(OtBu)-OH using acetic anhydride.
Materials:
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H-Asp(OtBu)-OH
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Acetic Anhydride
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A suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane)
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Base (e.g., triethylamine or pyridine, if necessary to neutralize any acid byproduct)
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Deionized water
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve H-Asp(OtBu)-OH in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring. If a non-acidic solvent is used, a base may be added to scavenge the acetic acid byproduct.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding cold deionized water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the organic layer sequentially with deionized water and brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ac-Asp(OtBu)-OH.
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The crude product can be further purified by recrystallization or column chromatography.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity Ac-Asp(OtBu)-OH, preparative reverse-phase HPLC is a suitable purification method.
Instrumentation and Columns:
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Preparative HPLC system with a UV detector
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C18 reverse-phase column
Mobile Phase:
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water
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Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
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Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
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Dissolve the crude Ac-Asp(OtBu)-OH in a minimal amount of the initial mobile phase.
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Inject the sample onto the column.
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Elute the compound using a linear gradient of increasing Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).
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Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).
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Collect the fractions corresponding to the major peak of Ac-Asp(OtBu)-OH.
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Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of Ac-Asp(OtBu)-OH.
Sample Preparation:
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Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
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Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. Expected chemical shifts (δ) are approximately:
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~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
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~2.0 ppm (singlet, 3H): The three protons of the acetyl group.
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~2.7-2.9 ppm (multiplet, 2H): The two diastereotopic protons on the β-carbon.
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~4.5-4.7 ppm (multiplet, 1H): The proton on the α-carbon.
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~8.0-8.5 ppm (doublet, 1H): The amide proton (in DMSO-d6).
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~12.0-13.0 ppm (broad singlet, 1H): The carboxylic acid proton (in DMSO-d6).
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Expected chemical shifts (δ) are approximately:
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~22 ppm: Acetyl methyl carbon.
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~28 ppm: tert-butyl methyl carbons.
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~37 ppm: β-carbon.
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~49 ppm: α-carbon.
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~81 ppm: Quaternary carbon of the tert-butyl group.
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~170-172 ppm: Carbonyl carbons (acetyl, side-chain ester, and carboxylic acid).
Application in Solid-Phase Peptide Synthesis (SPPS)
Ac-Asp(OtBu)-OH is a valuable reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.
Caption: Workflow of SPPS using Ac-Asp(OtBu)-OH.
A critical consideration when using Asp(OtBu)-protected amino acids in Fmoc-based SPPS is the potential for aspartimide formation. This intramolecular side reaction occurs under the basic conditions of Fmoc deprotection (piperidine in DMF), where the backbone amide nitrogen attacks the side-chain ester carbonyl, forming a five-membered succinimide ring. This can lead to racemization at the α-carbon and the formation of β-peptide impurities upon ring opening.
Caption: Mechanism of Aspartimide Formation.
Strategies to minimize aspartimide formation include:
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Use of bulkier side-chain protecting groups: While OtBu is standard, more sterically hindered esters can reduce the rate of cyclization.
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Addition of HOBt or Oxyma to the deprotection solution: These additives can suppress the basicity of the piperidine solution.
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Use of DBU/piperidine for deprotection: In some cases, a weaker base or a different base system can be beneficial.
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Minimizing deprotection times: Shorter exposure to basic conditions can reduce the extent of the side reaction.
Conclusion
Ac-Asp(OtBu)-OH is an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined chemical properties and structural features allow for the controlled incorporation of an N-terminally acetylated aspartic acid residue into synthetic peptides. A thorough understanding of its reactivity, particularly the potential for aspartimide formation, and the implementation of appropriate synthetic and purification strategies are crucial for the successful synthesis of high-purity target peptides. This guide provides the foundational knowledge required for the effective utilization of Ac-Asp(OtBu)-OH in the laboratory.
